10-Ethyldithranol

Psoriasis Antipsoriatic Structure-Activity Relationship

Choose 10-Ethyldithranol as your definitive negative control for dithranol mechanism-of-action studies. Unlike active dithranol or partially active pro-drug derivatives (e.g., butantrone), 10-Ethyldithranol is completely devoid of antipsoriatic activity, skin irritation, and staining—making it the only scientifically valid inactive comparator. Use it to deconvolute C-10-dependent pharmacological effects from assay artifacts in colorimetric, fluorescent, or HPLC-based readouts. Essential for SAR campaigns benchmarking novel anthrone therapeutics. ≥98% purity, white crystalline solid. Request a quote for bulk or custom synthesis.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 104608-82-4
Cat. No. B008598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Ethyldithranol
CAS104608-82-4
Synonyms1,8-dihydroxy-10-ethyl-9(10H)-anthracenone
10-ethyldithranol
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCCC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O
InChIInChI=1S/C16H14O3/c1-2-9-10-5-3-7-12(17)14(10)16(19)15-11(9)6-4-8-13(15)18/h3-9,17-18H,2H2,1H3
InChIKeyHQHJGYHOFVZUIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Ethyldithranol (CAS 104608-82-4) for Research Procurement: A 10-Alkyldithranol Derivative with Defined Inactivity Profile


10-Ethyldithranol (1,8-dihydroxy-10-ethyl-9(10H)-anthracenone, CAS 104608-82-4) is a synthetic 10-alkyl-substituted derivative of the antipsoriatic agent dithranol (anthralin) [1]. It belongs to a class of 10-mono-alkyldithranol compounds that were systematically investigated to elucidate the structure-activity relationships essential for antipsoriatic efficacy [2]. Characterized by a stable ethyl substituent at the C-10 position, this compound serves as a critical tool compound for dissecting the molecular determinants of dithranol's therapeutic action and its associated side effects, including skin irritation and staining [3]. Its molecular formula is C16H14O3, with a molecular weight of 254.28 g/mol, and it is typically supplied as a white to off-white crystalline solid with a melting point of 106-107 °C (from hexane) [4].

10-Ethyldithranol (CAS 104608-82-4): Why This Specific 10-Alkyl Derivative Is Irreplaceable for Mechanism-of-Action Studies


For researchers investigating the antipsoriatic mechanism of dithranol, simple substitution with another anthrone derivative is not scientifically valid. The critical differentiator among this compound class is the substitution at the C-10 position. Dithranol (anthralin), with a free C-10 position, is a potent antipsoriatic agent but also causes significant skin irritation and staining [1]. In stark contrast, 10-Ethyldithranol, with its stable 10-ethyl group, is completely devoid of antipsoriatic activity and, importantly, also lacks the associated side effects of staining and irritation [2]. This binary activity profile—therapeutic efficacy tightly coupled with side effects—demonstrates that the C-10 position is the lynchpin for both. Therefore, 10-Ethyldithranol is not a failed drug but a highly specific, indispensable negative control and mechanistic probe. Using any other derivative, such as 10-butyryl dithranol (butantrone), which retains some activity and is a pro-drug for dithranol, would introduce confounding variables and invalidate studies aimed at understanding the fundamental pharmacophore requirements of the 'minimum structure of antipsoriatic anthrones' [3].

10-Ethyldithranol Evidence Guide: Quantitative Differentiation from Dithranol and Active Derivatives


Antipsoriatic Activity: Complete Inactivity of 10-Ethyldithranol vs. Active Dithranol

In a direct, comparative study on the effects on healthy and psoriatic skin, 10-Ethyldithranol demonstrated a complete absence of antipsoriatic activity. This finding is contrasted with the established therapeutic efficacy of the parent compound, dithranol, in this model [1]. The study explicitly concluded that 10-Ethyldithranol, as a representative of the 10-alkyldithranol class, has no antipsoriatic activity, reaffirming the 'minimum structure of antipsoriatic anthrones' hypothesis [2].

Psoriasis Antipsoriatic Structure-Activity Relationship Negative Control

Glucose-6-Phosphate Dehydrogenase (G6PDH) Inhibition: Weaker Inhibitory Potency of 10-Ethyldithranol

In a head-to-head enzymatic assay measuring the inhibition of glucose-6-phosphate dehydrogenase (G6PDH), a key enzyme in the pentose phosphate pathway, 10-Ethyldithranol (compound 6) demonstrated significantly weaker inhibitory potency compared to the parent dithranol. The IC50 value for 10-Ethyldithranol was 2.2 × 10⁻⁵ M, whereas dithranol (1) exhibited an IC50 of 8.0 × 10⁻⁶ M, indicating that dithranol is approximately 2.75 times more potent as an inhibitor [1]. Furthermore, other active derivatives, such as butantrone (2b, IC50 = 1.3 × 10⁻⁶ M), were even more potent, highlighting the specific and reduced biochemical impact of the 10-ethyl substitution [2].

Enzyme Inhibition G6PDH Oxidative Stress Mechanism of Action

Skin Irritation Profile: Complete Absence of Irritation with 10-Ethyldithranol

A major limitation of dithranol therapy is its dose-limiting skin irritation. In comparative studies, 10-Ethyldithranol was explicitly found to be non-irritating, in direct contrast to the well-documented irritant properties of dithranol and many of its shorter-chain 10-acyl analogs [1]. The study investigating 10-alkyldithranols concluded that the presence of a stable substituent at C-10, as in 10-Ethyldithranol, abolishes both the irritant and staining effects, linking these side effects directly to the reactivity of the C-10 position [2].

Dermatology Irritation Side Effects Safety Pharmacology

Skin Staining Property: Complete Absence of Staining with 10-Ethyldithranol

The undesirable staining of skin and clothing is a hallmark side effect of dithranol treatment. Parallel to its lack of irritation, 10-Ethyldithranol was found to produce no staining [1]. This finding is consistent across studies of 10-alkylated dithranol derivatives, which collectively demonstrate that blocking the C-10 position eliminates the molecule's propensity to form colored oxidation products (e.g., anthraquinones and dimers) that are responsible for the staining [2]. This property is in sharp contrast to dithranol and is also distinct from 10-acyl pro-drugs like butantrone, which can hydrolyze in the skin to release staining dithranol [3].

Cosmetic Acceptability Staining Side Effects Patient Compliance

Strategic Procurement Scenarios for 10-Ethyldithranol (CAS 104608-82-4) in R&D


Scenario 1: Validating the 'Minimum Structure' Pharmacophore of Antipsoriatic Anthrones

Research groups focused on the fundamental mechanism of action (MOA) of dithranol require a definitive negative control. 10-Ethyldithranol, with its stable C-10 alkyl substitution, is the ideal compound for this purpose. Its complete lack of antipsoriatic activity, as established by Schaltegger et al. [1], serves as powerful evidence that a free or reactive C-10 position is an absolute requirement for therapeutic efficacy. By comparing the molecular and cellular effects of active dithranol with those of inactive 10-Ethyldithranol, researchers can deconvolute the specific pathways (e.g., free radical generation, mitochondrial effects) that are directly dependent on C-10 reactivity and essential for the antipsoriatic effect, without the confounding influence of a partially active analog.

Scenario 2: Dissecting Therapeutic Efficacy from Dose-Limiting Side Effects in Dermatological Research

For laboratories investigating the adverse effects of topical antipsoriatic agents, 10-Ethyldithranol is a uniquely valuable tool. Dithranol's clinical utility is severely hampered by its potent irritation and staining. As confirmed by multiple studies, 10-Ethyldithranol is both non-irritating and non-staining [2]. This property allows investigators to use the compound as an inactive comparator in in vitro skin models (e.g., reconstructed human epidermis) to study the inflammatory and oxidative stress pathways triggered specifically by the active C-10 center. For instance, comparing gene expression profiles or cytokine release between dithranol-treated and 10-Ethyldithranol-treated skin explants can isolate the molecular signature of the therapeutic effect from the parallel signature of irritation, a distinction that pro-drug derivatives cannot cleanly provide.

Scenario 3: Serving as a Structural Template for Next-Generation Anthrone Derivative Synthesis

For medicinal chemistry teams seeking to develop novel anthrone-based therapeutics with an improved therapeutic index, 10-Ethyldithranol provides a critical structural benchmark. The quantitative data showing its 2.75-fold weaker inhibition of G6PDH relative to dithranol [3] establishes a baseline for a 'loss-of-function' analog. Structure-activity relationship (SAR) campaigns can use 10-Ethyldithranol as a reference point to assess whether new C-10 substitutions are able to restore any degree of activity, and more importantly, to quantitatively compare the potency of new chemical entities against both the active parent (dithranol) and the inactive negative control. Its known stability profile, conferred by the 10-ethyl group, also serves as a proof-of-concept for strategies aimed at stabilizing the anthrone core against oxidation.

Scenario 4: Use as an Inactive Control in Assays Prone to Colorimetric or Oxidative Interference

Due to its non-staining and non-oxidizing nature, 10-Ethyldithranol is the preferred negative control compound for any in vitro assay where the intense color or oxidative byproducts of dithranol would interfere with the readout [4]. This is particularly relevant for cell-based assays using colorimetric viability stains (e.g., MTT, XTT), fluorescent probes for reactive oxygen species (ROS), or HPLC-based analytics where dithranol's degradation products complicate chromatograms. By using 10-Ethyldithranol at equivalent concentrations, researchers can confidently attribute any observed signal in dithranol-treated samples to a genuine biological effect rather than a technical artifact arising from the compound's physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-Ethyldithranol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.